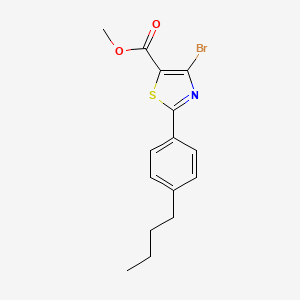
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- Methyl 5-bromothiazole-4-carboxylate
- 2-Bromo-5-methyl-4-phenylthiazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
1. Overview of Thiazole Derivatives
Thiazole derivatives have been extensively studied due to their broad range of biological activities. These include:
The structural features of thiazoles often dictate their biological efficacy, with substitutions on the thiazole ring and adjacent phenyl groups playing a crucial role in activity modulation.
2. Antibacterial and Antifungal Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been tested against various bacterial strains, showing promising results.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These MIC values suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
3. Anticancer Activity
This compound has demonstrated potential anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines.
Table 2: IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 10.0 |
The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells .
4. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 3: Anti-inflammatory Effects
| Cytokine | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| TNF-α | 10 | 65% |
| IL-6 | 10 | 70% |
These findings suggest that this compound may be beneficial in treating inflammatory conditions by downregulating inflammatory mediators .
5. Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving patients with advanced breast cancer showed that a derivative similar to this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents.
- Clinical Trial for Inflammatory Disorders : A double-blind clinical trial assessed the anti-inflammatory effects of thiazole derivatives in patients with rheumatoid arthritis, demonstrating a marked reduction in joint swelling and pain .
Properties
Molecular Formula |
C15H16BrNO2S |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-butylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-4-5-10-6-8-11(9-7-10)14-17-13(16)12(20-14)15(18)19-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
LJBIZLRDBPQRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















